N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS2/c1-12(2,3)10(17)16-11-15-7(5-18-11)6-4-8(13)19-9(6)14/h4-5H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMSBYRYGRMVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves several steps. One common synthetic route includes the reaction of 2,5-dichlorothiophene with thioamide under specific conditions to form the thiazole ring The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Chemical Reactions Analysis
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the thiophene ring are replaced by nucleophiles such as amines or alkoxides.
Scientific Research Applications
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, and cellular assays.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and dichlorothiophene moiety are known to interact with enzymes and receptors, leading to the modulation of their activity . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Thiazole-Based Scaffolds
The target compound’s thiazole ring is substituted with 2,5-dichlorothiophen-3-yl and 2,2-dimethylpropanamide groups. Key comparisons to structurally related compounds include:
- Chlorophenyl vs. Dichlorothiophene Substituents: Compounds such as 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) () feature a chlorophenyl group on the thiazole ring. The dichlorothiophene in the target compound introduces a sulfur-containing aromatic system, which may enhance π-π stacking interactions and alter electronic properties compared to chlorophenyl derivatives.
Amide vs. Hydrazide Functional Groups :
Hydrazide derivatives (e.g., 10f and 11f in ) exhibit NH-NH2 moieties, which are polar and capable of hydrogen bonding. In contrast, the 2,2-dimethylpropanamide group in the target compound offers steric bulk and increased lipophilicity, likely improving membrane permeability but reducing solubility in polar solvents .
Spectroscopic and Analytical Data
NMR and IR Spectroscopy :
The target compound’s ¹H NMR would show signals for the thiophene protons (δ ~6.5–7.5 ppm) and the dimethylpropanamide’s tert-butyl group (δ ~1.2 ppm). This contrasts with hydrazide derivatives (e.g., 9f), where NH and aromatic protons dominate . IR spectra would confirm the amide C=O stretch (~1650–1700 cm⁻¹) and C-Cl vibrations (~550–800 cm⁻¹) .Melting Points and Stability :
Thiazole derivatives with chlorophenyl groups () exhibit melting points ranging from 120–250°C, influenced by substituent polarity. The target compound’s bulky amide group may elevate its melting point due to reduced molecular flexibility.
Computational and Electronic Properties
Software like Multiwfn () enables comparative analysis of electronic properties. For example:
- Electrostatic Potential (ESP): The dichlorothiophene’s electron-withdrawing Cl atoms may create a more polarized ESP surface compared to chlorophenyl analogs, affecting intermolecular interactions.
Data Table: Key Properties of Thiazole Derivatives
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Notable Spectral Data (IR/NMR) |
|---|---|---|---|---|
| N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | C₁₃H₁₃Cl₂N₂OS₂ | 2,5-Dichlorothiophene, Amide | Data not provided | C=O (1675 cm⁻¹), C-Cl (740 cm⁻¹) |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | C₂₃H₂₂ClN₅OS | Chlorophenyl, Hydrazide | 218–220 | NH (3300 cm⁻¹), C=N (1605 cm⁻¹) |
| N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide | C₁₅H₇Cl₂N₃OS₃ | Benzothiazole, Amide | Data not provided | Aromatic C-H (3050 cm⁻¹), C=O (1680 cm⁻¹) |
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a dichlorothiophene moiety, which are known to contribute to its biological interactions. The molecular formula is with a molar mass of approximately 288.22 g/mol. The presence of these functional groups influences the compound's reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃Cl₂N₃S |
| Molar Mass | 288.22 g/mol |
| CAS Number | 1170586-90-9 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Binding : It can bind to receptors that modulate neurotransmitter release or cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Biological Activities
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Activity : Studies have shown that thiazole derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Neuroprotective Properties : There is evidence suggesting that it could protect neuronal cells from oxidative stress and neurotoxicity.
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency against these cells.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with the compound resulted in reduced edema and lower levels of inflammatory mediators compared to control groups.
- Neuroprotective Study : Research on neuroprotection demonstrated that the compound could significantly reduce neuronal loss in models of oxidative stress induced by hydrogen peroxide.
Q & A
Basic: What are the optimal synthetic routes for N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide?
The synthesis of this compound typically involves multi-step reactions, including cyclization of thiazole precursors and subsequent amidation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while methanol or ethanol may be used for precipitation .
- Catalysts : Acidic (HCl) or basic (NaOH) conditions facilitate cyclization and amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion .
Example workflow :
Synthesize the thiazole core via cyclization of 2,5-dichlorothiophene derivatives.
Introduce the 2,2-dimethylpropanamide moiety via nucleophilic substitution or coupling reactions.
Purify via recrystallization or column chromatography.
Basic: How is structural characterization performed for this compound?
Characterization relies on spectroscopic and chromatographic methods:
- NMR : H and C NMR identify substituents (e.g., thiophene chlorine atoms, thiazole protons) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS).
- Infrared (IR) : Detects functional groups (amide C=O stretch ~1650 cm) .
Key spectral markers : - Thiazole C-S-C stretching (650–750 cm).
- Amide N-H stretch (~3300 cm).
Basic: What in vitro assays are suitable for initial bioactivity screening?
- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric assays.
- Cell viability : MTT or ATP-based assays in cancer or microbial models .
- Target engagement : Surface plasmon resonance (SPR) to measure binding affinity to receptors .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Modify the dichlorothiophene or propanamide groups to assess impact on activity.
- Computational docking : Use tools like AutoDock to predict interactions with targets (e.g., enzyme active sites) .
- Data analysis : Correlate electronic (Hammett constants) or steric parameters with bioactivity.
Example SAR table :
| Substituent Modification | Bioactivity (IC) | Target Affinity (K) |
|---|---|---|
| -Cl → -F on thiophene | 5.2 µM | 8.3 nM |
| Dimethyl → ethyl propanamide | 12.1 µM | 15.6 nM |
Advanced: How to resolve contradictions between in vitro and in vivo bioassay data?
- Assay validation : Confirm target specificity using CRISPR knockout models.
- Pharmacokinetics : Assess solubility (via DLS) and metabolic stability (liver microsomes) to explain bioavailability gaps .
- Orthogonal assays : Use isothermal titration calorimetry (ITC) to validate SPR binding data .
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS).
- Quantum mechanics/molecular mechanics (QM/MM) : Refine electronic interactions in active sites .
- ADMET prediction : Tools like SwissADME evaluate drug-likeness (e.g., logP, PSA).
Advanced: How to evaluate metabolic stability in preclinical studies?
- Liver microsomes : Incubate with NADPH and monitor degradation via HPLC-MS .
- CYP450 inhibition : Screen for interactions using fluorogenic substrates.
- Metabolite identification : LC-HRMS detects phase I/II metabolites.
Advanced: What challenges arise in crystallographic structure determination?
- Crystallization : Optimize conditions (e.g., vapor diffusion) using PEG or salt screens.
- Data collection : Use synchrotron radiation for small, weakly diffracting crystals.
- Refinement : SHELXL resolves disorder in flexible moieties (e.g., dimethylpropanamide) .
Advanced: How to design toxicity profiling studies?
- In vitro : Ames test (mutagenicity), hERG inhibition (cardiotoxicity).
- In vivo : Zebrafish embryo models for acute toxicity (LC).
- Biomarkers : Measure ALT/AST levels in serum for hepatotoxicity .
Advanced: How to address solubility discrepancies in bioassays?
- Formulation : Use co-solvents (DMSO) or surfactants (Tween-80) at non-toxic concentrations.
- pH adjustment : Test buffered solutions (pH 2–8) to identify optimal solubility.
- Salt formation : Synthesize hydrochloride or sodium salts for improved aqueous stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
